molecular formula C13H18N4O3S B184972 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole CAS No. 5433-61-4

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole

Cat. No. B184972
CAS RN: 5433-61-4
M. Wt: 310.37 g/mol
InChI Key: PVXGISNODYGQLH-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole, also known as DDOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDOP belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the immune response. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to modulate the expression of cytokines and chemokines, which are involved in the immune response.

Biochemical And Physiological Effects

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have various biochemical and physiological effects in animal models. Inflammation, pain, and fever were reduced in animal models treated with 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been shown to protect against neurotoxicity and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in lab experiments is its diverse range of biological activities, which makes it a useful tool for studying various biological processes. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is its potential toxicity, which must be carefully monitored in animal models and in vitro experiments.

Future Directions

There are several future directions for research on 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole. One area of interest is the development of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with improved efficacy and reduced toxicity. Additionally, the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole need to be further elucidated to better understand its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole in humans.
Conclusion
In conclusion, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole is a promising compound with potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its neuroprotective and anticancer effects, make it a useful tool for studying various biological processes. However, further research is needed to fully understand the mechanisms of action of 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole and to determine its safety and efficacy in humans.

Synthesis Methods

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole can be synthesized using a multistep process that involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with dimethylsulfamoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized for high yield and purity and has been used by many researchers to synthesize 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole for their experiments.

Scientific Research Applications

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has been shown to have potential therapeutic applications in various scientific research fields. Its anti-inflammatory, analgesic, and antipyretic properties have been studied in animal models. 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has also been investigated for its neuroprotective effects in Parkinson's disease and Alzheimer's disease models. Additionally, 4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.

properties

CAS RN

5433-61-4

Product Name

4-(Dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

4-(dimethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole

InChI

InChI=1S/C13H18N4O3S/c1-10-12(14-21(19,20)15(2)3)13(18)17(16(10)4)11-8-6-5-7-9-11/h5-9,14H,1-4H3

InChI Key

PVXGISNODYGQLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N(C)C

Other CAS RN

5433-61-4

Origin of Product

United States

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